N,N-Diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
“N,N-Diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a boronic ester compound. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic esters are typically synthesized through the reaction of boronic acids with alcohols in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), a diethylamine group (a nitrogen atom bonded to two ethyl groups), and a tetramethyl-1,3,2-dioxaborolane group (a five-membered ring containing boron, oxygen, and carbon atoms) .Chemical Reactions Analysis
Boronic esters, such as this compound, are often used in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of a boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
This compound is widely used in the Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, which are fundamental in organic synthesis. The boronic ester group in this compound reacts with various halides or triflates in the presence of a palladium catalyst, leading to the formation of biaryl compounds. This method is particularly valued for its tolerance to many functional groups, operational simplicity, and mild reaction conditions.
Protodeboronation
Protodeboronation: of pinacol boronic esters, including our compound of interest, is a critical step in formal anti-Markovnikov hydromethylation of alkenes . This process allows for the transformation of the boronic ester into a broad range of functional groups, expanding the utility of the compound in synthetic organic chemistry.
Enzyme Inhibition
Boronic acids and their derivatives, such as the compound , are known to act as enzyme inhibitors . They can form reversible covalent complexes with enzyme active sites, making them useful in the development of pharmaceuticals for treating various diseases, including cancers and microbial infections.
Drug Synthesis
The compound is employed in the synthesis of therapeutic agents , such as kinase inhibitors and receptor antagonists . Its boronic ester moiety can be leveraged to introduce boron into biologically active molecules, enhancing their efficacy or altering their mode of action.
Carbohydrate Chemistry
In carbohydrate chemistry, the compound serves as a protective group for diols . It is particularly useful in the synthesis of complex sugars and glycoconjugates, where selective protection and deprotection are required.
Mechanism of Action
properties
IUPAC Name |
N,N-diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2/c1-7-18(8-2)13-11-9-10-12(17-13)16-19-14(3,4)15(5,6)20-16/h9-11H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFLEFOVFUNIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655155 | |
Record name | N,N-Diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
CAS RN |
1096689-45-0 | |
Record name | N,N-Diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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